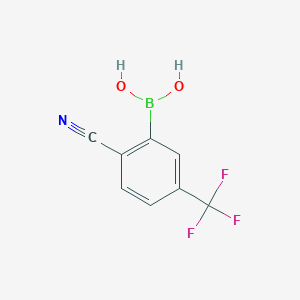

2-Cyano-5-(trifluoromethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[2-cyano-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGZUORHRHHHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Cyano-5-(trifluoromethyl)phenylboronic acid (CAS No. 1375110-43-2)

Introduction: The Strategic Value of Fluorinated Boronic Acids in Modern Synthesis

In the landscape of modern drug discovery and materials science, the rational design of molecular building blocks is paramount. Among these, arylboronic acids stand out as indispensable reagents, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly strategic reagent: 2-Cyano-5-(trifluoromethyl)phenylboronic acid.

The presence of both a cyano (CN) and a trifluoromethyl (CF₃) group on the phenylboronic acid scaffold is not a trivial substitution. These electron-withdrawing groups create a unique electronic environment that significantly influences the reactivity of the boronic acid and imparts valuable properties to the resulting coupled products. The trifluoromethyl group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] Concurrently, the cyano group serves as a versatile synthetic handle and can participate in crucial molecular interactions within a biological target.

This document provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will explore its physicochemical properties, provide expert insights into its synthesis and application, and detail a robust protocol for its use in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthetic chemistry.[2]

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1375110-43-2 | [3] |

| Molecular Formula | C₈H₅BF₃NO₂ | [3] |

| Molecular Weight | 214.94 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥98% (typical) | [3] |

| Storage Temperature | 2-8°C under inert atmosphere | [3] |

Safety Information: This compound is classified with the GHS07 pictogram (Exclamation mark) and carries the signal word "Warning".[3] The hazard statements H302, H312, and H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this reagent.[3]

Synthesis Strategy: Navigating the Challenges of Nitrile-Containing Boronic Acids

The synthesis of cyanophenylboronic acids presents a distinct challenge. The nitrile group is susceptible to attack by common organometallic reagents, such as Grignard reagents or n-butyllithium, which are typically used to generate the aryl anion for subsequent borylation.[4] This side reaction can lead to low yields and complex purification procedures.[4]

Therefore, a successful synthesis hinges on mitigating this reactivity. Drawing from established methodologies for related structures, a robust approach involves a lithium-halogen exchange at low temperatures followed by quenching with a borate ester.

Proposed Synthetic Workflow

The logical starting material for this synthesis is 2-bromo-4-(trifluoromethyl)benzonitrile . The workflow involves a low-temperature lithium-halogen exchange, followed by borylation and subsequent hydrolysis to yield the desired boronic acid.

Caption: Proposed synthesis workflow for the target molecule.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established procedures for the synthesis of structurally similar cyanophenylboronic acids.[4]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-4-(trifluoromethyl)benzonitrile (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.

-

Causality: Operating at cryogenic temperatures is critical to prevent the n-butyllithium from reacting with the nitrile group and to ensure selective lithium-halogen exchange.

-

-

Lithiation: n-Butyllithium (1.05 equiv., as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C. The mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equiv.) is added dropwise, again maintaining the temperature at -78°C. The reaction is allowed to stir for an additional 2 hours at this temperature before being allowed to warm slowly to room temperature overnight.

-

Expert Insight: The slow warming allows for the complete formation of the boronate ester intermediate. A rapid temperature increase can lead to side reactions.

-

-

Hydrolysis & Workup: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid (HCl). The mixture is stirred vigorously for 1-2 hours until hydrolysis is complete. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude solid is then purified by recrystallization or flash column chromatography to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an electron-deficient coupling partner. This electronic nature can influence reaction kinetics, sometimes requiring more robust catalytic systems or slightly harsher conditions compared to electron-rich boronic acids. However, with the proper choice of catalyst, ligand, and base, high coupling efficiencies can be achieved.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism involves a palladium(0) catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a general, robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization may be required for specific substrates.[5]

-

Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Self-Validation: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide coupling partner.

-

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to 80-100°C. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound is a high-value, strategic building block for medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions to circumvent the reactivity of the nitrile group, is achievable through established low-temperature organometallic techniques. As a coupling partner in the Suzuki-Miyaura reaction, its electron-deficient nature necessitates robust catalytic systems but enables the direct incorporation of the valuable cyanotrifluoromethylphenyl moiety into complex molecular architectures. The protocols and insights provided in this guide offer a solid foundation for the successful application of this versatile reagent in advanced research and development programs.

References

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. [Link]

- Method for producing 2-cyanophenylboronic acid derivative.

- Process for the preparation of 2-cyanophenylboronic acid and esters thereof.

Sources

Introduction: A Versatile Building Block in Medicinal Chemistry

An In-Depth Technical Guide to 2-Cyano-5-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

This compound is a specialized organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional aromatic structure—featuring a boronic acid, a cyano group, and a trifluoromethyl group—makes it a highly valuable and versatile building block for the construction of complex organic molecules. The trifluoromethyl (-CF3) group is a cornerstone in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The cyano (-CN) group serves as a versatile synthetic handle, capable of being transformed into various other functional groups, and can also act as a key interaction point in biologically active molecules.

Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[2][3] This guide provides a comprehensive overview of this compound, detailing its chemical properties, a representative synthetic approach, and its critical role in the synthesis of advanced pharmaceutical intermediates.

Core Properties and Specifications

The utility of any chemical reagent begins with a clear understanding of its fundamental properties. This compound is a solid at room temperature with a molecular weight of 214.94 g/mol . Its key specifications are summarized below.

| Property | Value | Source |

| Molecular Weight | 214.94 g/mol | |

| CAS Number | 1375110-43-2 | |

| Linear Formula | C₈H₅BF₃NO₂ | |

| Purity | ≥98% | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Safety and Handling: This compound is classified as harmful and carries the GHS07 pictogram. It is harmful if swallowed, in contact with skin, or if inhaled.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Cyanophenylboronic Acid Derivatives: A Strategic Approach

The synthesis of cyanophenylboronic acids presents a unique challenge because the nitrile group can react with common organometallic reagents used in boronic acid synthesis.[5] Therefore, methods that operate at low temperatures and utilize specific, non-nucleophilic bases are generally required. A common industrial approach involves the reaction of an aryl halide with an organolithium reagent at low temperature to form an aryllithium intermediate, which is then quenched with a trialkyl borate ester.[5]

Below is a logical workflow illustrating a representative synthesis for a 2-cyanophenylboronic acid derivative.

Caption: Representative synthesis workflow for this compound.

Causality Behind Experimental Choices:

-

Low Temperature (-78°C): The halogen-lithium exchange is highly exothermic and the resulting aryllithium species is extremely reactive. Performing the reaction at dry ice/acetone bath temperatures prevents side reactions, such as the nucleophilic attack of the organolithium reagent on the nitrile group of another molecule.[5]

-

Anhydrous Conditions: Organolithium reagents react violently with water. All solvents and glassware must be rigorously dried to prevent quenching of the reagent and ensure a high yield of the desired intermediate.

-

Trialkyl Borate Quench: Trialkyl borates (like triisopropyl borate) are excellent electrophiles for trapping the aryllithium intermediate. The bulky alkyl groups help to moderate the reactivity.

-

Acidic Hydrolysis: The initially formed boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid product. This step must be carefully controlled to prevent protodeboronation (loss of the boronic acid group).

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3] The reaction's success is due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3]

The incorporation of the 2-cyano-5-(trifluoromethyl)phenyl moiety can introduce desirable properties into a drug candidate, making this reagent particularly valuable. Phenylboronic acid-based molecules are also being explored for their ability to target sialic acid, which is often overexpressed on cancer cells, opening avenues for targeted drug delivery.[6][7]

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction.

Objective: To synthesize 2'-Cyano-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile.

Reactants:

-

Reactant A: this compound

-

Reactant B: 4-Bromobenzonitrile

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: Toluene and Water

Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.2 mmol, 1.2 equiv.), 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), and the palladium catalyst (0.03 mmol, 3 mol%).[3]

-

Solvent and Base Addition: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by three cycles of vacuum and backfill. Under this inert atmosphere, add toluene (15 mL) followed by a 2 M aqueous solution of potassium carbonate (2.5 mL, 5.0 mmol).[3]

-

Reaction Execution: The reaction mixture is heated to 90°C and stirred vigorously for 6-12 hours.

-

Self-Validation Checkpoint: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

-

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is transferred to a separatory funnel and diluted with ethyl acetate (30 mL). The organic layer is washed with water (2 x 20 mL) and then with brine (20 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

-

Trustworthiness: The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Conclusion

This compound stands out as a sophisticated and highly effective building block for modern organic synthesis. Its unique combination of functional groups allows for the strategic introduction of key pharmacophores into complex molecular architectures. The reliability of its use in robust and high-yielding transformations like the Suzuki-Miyaura coupling ensures its continued importance for researchers, scientists, and drug development professionals dedicated to creating the next generation of advanced materials and therapeutics.

References

-

Tej-Scientific. Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. [Link]

-

CRO SPLENDID LAB. 5-Cyano-2-(trifluoromethoxy)phenylboronic Acid Product Page. [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

National Institutes of Health (NIH). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions. [Link]

- Google Patents.

-

National Institutes of Health (NIH). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [Link]

-

ResearchGate. Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Royal Society of Chemistry. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid | 1072946-64-5 [sigmaaldrich.com]

- 5. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 6. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Cyano-5-(trifluoromethyl)phenylboronic Acid: Properties, Reactivity, and Applications in Modern Synthesis

Introduction

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine and cyano moieties into molecular scaffolds is a proven method for modulating electronic properties, metabolic stability, and intermolecular interactions. 2-Cyano-5-(trifluoromethyl)phenylboronic acid (CAS No. 1375110-43-2) has emerged as a pivotal building block for this purpose.[1] Its unique substitution pattern, featuring two potent electron-withdrawing groups ortho and para to the boronic acid functionality, imparts distinct reactivity and makes it an invaluable reagent for the synthesis of complex biaryl compounds and other advanced intermediates through cross-coupling reactions.[2][3]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the core chemical properties, reactivity, and practical applications of this compound. We will delve into the causality behind its enhanced reactivity in Suzuki-Miyaura couplings, provide a validated experimental protocol, and discuss critical safety and handling considerations to ensure its effective and safe utilization in the laboratory.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key specifications for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1375110-43-2 | [1] |

| Molecular Formula | C₈H₅BF₃NO₂ | |

| Molecular Weight | 214.94 g/mol | |

| Appearance | Solid | |

| Typical Purity | ≥98% | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Safety and Handling Profile

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment. Adherence to the following safety protocols is mandatory.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

Core Chemistry and Reactivity Profile

The synthetic utility of this compound is dominated by the powerful electron-withdrawing nature of its substituents.

-

Trifluoromethyl Group (-CF₃): This group exerts a strong, negative inductive effect (-I), pulling electron density from the aromatic ring.

-

Cyano Group (-CN): The cyano group is also strongly electron-withdrawing through both inductive and resonance effects (-I, -M).

The combined effect of these groups, positioned ortho and para to the boronic acid, significantly reduces the electron density of the phenyl ring. This electronic modification has a profound impact on the Lewis acidity of the boron atom. Compared to unsubstituted phenylboronic acid, this compound is a stronger Lewis acid.[6] This enhanced acidity is a critical factor in its primary application: the Suzuki-Miyaura cross-coupling reaction. It facilitates the crucial transmetalation step of the catalytic cycle, often leading to higher reaction efficiency and yields.[7]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, which are prevalent motifs in pharmaceuticals.[8] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. The enhanced Lewis acidity of fluorinated and electron-deficient arylboronic acids can accelerate the transmetalation step, which is often rate-limiting.[7][9]

Caption: The catalytic cycle involves oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the product.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a robust, field-proven protocol for the coupling of this compound with a representative aryl bromide.

Objective: To synthesize 2'-Cyano-5'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials and Reagents

| Reagent | CAS No. | Quantity (1 mmol scale) | Molar Eq. |

| 4-Bromobenzonitrile | 623-00-7 | 182 mg | 1.0 |

| This compound | 1375110-43-2 | 258 mg | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 35 mg | 0.03 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 414 mg | 3.0 |

| 1,4-Dioxane | 123-91-1 | 8 mL | - |

| Water (degassed) | 7732-18-5 | 2 mL | - |

Step-by-Step Methodology

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).

-

Causality: Using a slight excess of the boronic acid (1.2 eq) ensures complete consumption of the more valuable aryl bromide and compensates for any potential decomposition or boroxine formation. Potassium carbonate is a cost-effective base sufficient for activating the boronic acid for transmetalation.[8]

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%). Subsequently, add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL).

-

Causality: A 4:1 dioxane/water mixture is a common and effective solvent system, providing good solubility for both the organic reagents and the inorganic base. Degassing the solvents by sparging with an inert gas for 15-20 minutes removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 90-95 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical endpoint is the complete disappearance of the limiting reagent (4-bromobenzonitrile). The reaction is generally complete within 4-8 hours.

-

Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Experimental Workflow Diagram

Caption: A visual representation of the key steps from reaction setup to final product purification.

Synthesis of this compound

The synthesis of arylboronic acids containing reactive functional groups like nitriles presents unique challenges. Standard methods involving Grignard or organolithium reagents can be problematic, as these nucleophilic reagents can attack the cyano group.[3] Industrial synthesis often relies on specialized methods. A plausible route involves directed ortho-lithiation or halogen-metal exchange at low temperatures from a suitable precursor, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. A patented method describes the reaction of an aromatic nitrile with a trialkoxyborane in the presence of lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a strong, non-nucleophilic base.[3]

Caption: A simplified schematic for the synthesis of the target boronic acid from a halogenated precursor.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. The strong electron-withdrawing properties imparted by its cyano and trifluoromethyl substituents enhance its Lewis acidity and promote efficient participation in palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its chemical properties, a validated protocol for its application in the Suzuki-Miyaura reaction, and essential safety information. For researchers in medicinal chemistry and materials science, this reagent offers a reliable and effective tool for constructing complex molecular architectures with precisely tuned electronic and physical properties.

References

-

Safety Data Sheet: Phenylboronic acid . Carl ROTH. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity . Semantic Scholar. [Link]Phenylboronic-Acids%3A-Structures%2C-D%C4%85browski-Kalinowska/5f1712217c19685955b2521f725350c33a25d20f)

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . Semantic Scholar. [Link]

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles . ACS Publications. [Link]

-

2-methyl-5-trifluoromethyl-phenylboronic acid . ChemTik Products. [Link]

-

This compound | 1375110-43-2 . Merck. [Link]

- Method for producing 2-cyanophenylboronic acid derivative.

-

(3,4,5-trifluorophenyl)boronic acid-catalyzed amidation of carboxylic acids . Organic Syntheses. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Semantic Scholar. [Link]

Sources

- 1. This compound | 1375110-43-2 [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

Synthesis of 2-Cyano-5-(trifluoromethyl)phenylboronic acid

An In-Depth Technical Guide to the Synthesis of 2-Cyano-5-(trifluoromethyl)phenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic profile, characterized by the strongly electron-withdrawing cyano and trifluoromethyl groups, makes it an invaluable reagent for constructing complex molecular architectures, particularly via palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the predominant synthetic strategy for this compound, focusing on the lithiation-borylation pathway. It delves into the mechanistic rationale behind procedural choices, offers a detailed experimental protocol, addresses the critical challenges of purification, and discusses its primary application in Suzuki-Miyaura coupling—a cornerstone of contemporary drug discovery.

Introduction: Strategic Importance

Arylboronic acids are indispensable tools in organic synthesis, and those bearing strong electron-withdrawing groups are of particular interest. The title compound, this compound, serves as a key intermediate for introducing the 2-cyano-5-(trifluoromethyl)phenyl moiety into target molecules. In the pharmaceutical industry, the incorporation of trifluoromethyl groups is a well-established strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The adjacent cyano group provides a handle for further chemical modification or can act as a crucial interaction point within a biological target. The primary utility of this boronic acid is in Suzuki-Miyaura cross-coupling reactions, which forge carbon-carbon bonds to create biaryl structures prevalent in many approved drugs.[3][4]

The synthesis of this specific molecule is non-trivial. The presence of two powerful electron-withdrawing groups and a reactive nitrile function necessitates careful control over reaction conditions to achieve a successful outcome.

Overview of Synthetic Strategies

While several methods exist for the synthesis of arylboronic acids, the most viable approach for this compound relies on a lithiation-borylation sequence.

-

Grignard-based Methods: Traditional synthesis often involves the formation of a Grignard reagent from an aryl halide, followed by reaction with a trialkyl borate. However, the presence of the electrophilic cyano group in the precursor is incompatible with the highly nucleophilic Grignard reagent, leading to undesirable side reactions.

-

Lithiation-Borylation: This is the preferred method. It involves a halogen-metal exchange at cryogenic temperatures using an organolithium reagent. The resulting aryllithium species is then trapped with a borate ester. The extremely low temperatures (-78 °C) are critical to suppress the reaction of the organolithium with the nitrile group.[5] This pathway offers a direct and relatively high-yielding route to the desired product.

The overall synthetic workflow is depicted below.

Figure 1: General workflow for the synthesis of the title compound via lithiation-borylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established lithiation-borylation methodology.[6][7] Researchers should perform their own optimization.

Starting Material: 2-Bromo-4-(trifluoromethyl)benzonitrile (CAS 946705-47-5)

Key Reagents and Solvents:

| Reagent/Solvent | Formula | M.W. | Key Properties |

| 2-Bromo-4-(trifluoromethyl)benzonitrile | C₈H₃BrF₃N | 250.02 | Starting aryl halide |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Pyrophoric, moisture-sensitive |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | Moisture-sensitive electrophile |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous grade required |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Used for acidic work-up |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Extraction solvent |

Step-by-Step Methodology:

Step 1: Lithiation (Halogen-Metal Exchange)

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-bromo-4-(trifluoromethyl)benzonitrile (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.2 M concentration).

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. Successful formation of the aryllithium intermediate is typically indicated by a color change.

-

Expert Insight: The use of n-BuLi is standard for halogen-metal exchange on bromoarenes. Maintaining a temperature of -78 °C is absolutely critical. At higher temperatures, the highly nucleophilic aryllithium intermediate will attack the nitrile group of another molecule, leading to dimerization and other side products. The slight excess of n-BuLi ensures complete conversion of the starting material.

Step 2: Borylation

-

While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 eq) dropwise to the aryllithium solution.

-

After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

-

Slowly allow the reaction to warm to room temperature overnight (approx. 12-16 hours).

-

Expert Insight: Triisopropyl borate is used as the boron source. Its bulky isopropyl groups help to moderate its reactivity. The reaction forms a boronate "ate" complex, which upon warming rearranges to the triisopropyl boronate ester.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.

-

Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Expert Insight: The acidic work-up is essential to hydrolyze the boronate ester to the final boronic acid. Vigorous stirring is required as the hydrolysis can sometimes be slow.

Purification: A Critical Challenge

Crude arylboronic acids often contain impurities, including the corresponding deboronated arene and boroxines (anhydrides formed from three boronic acid molecules). Purification can be challenging due to the tendency of boronic acids to streak on standard silica gel.[8][9]

Recommended Purification Techniques:

-

Acid-Base Extraction: This is often the most effective method.[10][11]

-

Dissolve the crude product in a solvent like diethyl ether.

-

Extract with an aqueous base (e.g., 1 M NaOH). The boronic acid, being acidic, will move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind.

-

Separate the aqueous layer, cool it in an ice bath, and re-acidify with cold HCl to precipitate the pure boronic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., toluene/hexanes or water) can be effective.[11]

-

Chromatography: Standard silica gel chromatography is often problematic. If chromatography is necessary, consider using boric acid-treated silica gel or neutral alumina to minimize decomposition and improve separation.[9][11]

Application in Suzuki-Miyaura Coupling

The primary value of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for C-C bond formation.[12]

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][13] The electron-withdrawing nature of the substituents on this compound can influence the transmetalation step, sometimes requiring stronger bases or modified catalyst systems for optimal results.

Conclusion

The synthesis of this compound is a strategically important process for accessing a highly functionalized building block for drug discovery and materials science. The lithiation-borylation route, while requiring stringent control of reaction conditions, provides a reliable pathway to this valuable compound. A thorough understanding of the underlying chemical principles, particularly regarding the handling of organolithium reagents and the specific challenges of boronic acid purification, is paramount for success. The utility of this reagent in Suzuki-Miyaura coupling ensures its continued importance in the synthesis of novel and complex molecules.

References

- Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL.

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.

- Process for purification of boronic acid and its derivatives. Google Patents.

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.

- How to purify boronic acids/boronate esters?. ResearchGate.

- Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation. American Chemical Society.

- Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. ResearchGate.

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.

- Lithiation- Borylation in Synthesis. University of Bristol.

- Lithiation-borylation methodology and its application in synthesis. PubMed.

- The lithiation–borylation reaction. University of Bristol Research Portal.

- Standard Lithiation–Borylation A user's guide. University of Bristol.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Method for producing 2-cyanophenylboronic acid derivative. Google Patents.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Suzuki reaction. Wikipedia.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. NINGBO INNO PHARMCHEM CO.,LTD. Blog.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 6. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

Introduction: A Multifunctional Building Block for Advanced Synthesis

An In-depth Technical Guide: 2-Cyano-5-(trifluoromethyl)phenylboronic Acid

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful synthesis of novel chemical entities with tailored properties. This compound has emerged as a particularly valuable reagent due to the unique combination of three distinct functional groups on a stable phenyl scaffold. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile construction of carbon-carbon bonds.[1][2] The electron-withdrawing trifluoromethyl (-CF3) group is a critical modulator of physicochemical properties, often employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] Simultaneously, the cyano (-CN) group provides an additional site for synthetic elaboration and can act as a bioisostere for other functional groups. This guide provides an in-depth exploration of the structural information, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Part 1: Core Structural and Physicochemical Properties

This compound is a solid compound at room temperature, valued for its role as a synthetic intermediate. Its structure is characterized by a benzene ring substituted with a boronic acid group, a cyano group, and a trifluoromethyl group at positions 1, 2, and 5, respectively. The strong electron-withdrawing nature of both the cyano and trifluoromethyl groups significantly influences the electronic properties of the phenyl ring and the reactivity of the boronic acid. This electronic effect increases the Lewis acidity of the boron atom, which can enhance its participation in catalytic cycles, such as amidation reactions.[4]

Key Property Summary

| Property | Value | Reference |

| CAS Number | 1375110-43-2 | |

| Molecular Formula | C₈H₅BF₃NO₂ | |

| Molecular Weight | 214.94 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| InChI Key | YQGZUORHRHHHGC-UHFFFAOYSA-N | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of phenylboronic acids bearing reactive functional groups like nitriles requires careful consideration of reaction conditions to avoid undesirable side reactions.[5] Organomagnesium (Grignard) reagents, commonly used in boronic acid synthesis, are generally incompatible with nitrile groups. Therefore, a common and effective strategy involves a lithium-halogen exchange at low temperatures, followed by borylation with a trialkoxyborane.[5]

Workflow for a Plausible Synthetic Route

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound from 2-Bromo-4-(trifluoromethyl)benzonitrile.

Materials:

-

2-Bromo-4-(trifluoromethyl)benzonitrile

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Protocol:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-4-(trifluoromethyl)benzonitrile to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C. Stir the mixture at -78°C for 1 hour.

-

Causality: This low-temperature lithium-halogen exchange is crucial. It generates the reactive aryllithium species while preventing its reaction with the nitrile group, which would otherwise occur at higher temperatures.[5]

-

-

Borylation: While maintaining the temperature at -78°C, add triisopropyl borate dropwise. The reaction is typically exothermic; control the addition rate to keep the temperature below -70°C.

-

Quenching and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Part 3: Applications in Synthesis and Drug Discovery

The primary utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[2] this compound is an excellent coupling partner for introducing the 2-cyano-5-(trifluoromethyl)phenyl moiety onto various aromatic or heteroaromatic systems.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Protocol

Objective: To couple this compound with an aryl bromide (e.g., 4-bromopyridine).

Materials:

-

This compound (1.2 eq)

-

4-Bromopyridine (1.0 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

Protocol:

-

Reaction Setup: To a reaction vessel, add this compound, 4-bromopyridine, Pd(PPh₃)₄, and K₂CO₃.

-

Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen. Removing oxygen is critical to prevent catalyst oxidation and ensure high catalytic activity.

-

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to reflux (e.g., 90-100°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Impact on Drug Design

The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic profile.[6]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Lipophilicity: The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

-

Binding Affinity: The electronegativity and size of the -CF₃ group can lead to favorable interactions with biological targets, potentially increasing potency.[2]

Part 4: Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound to ensure user safety and maintain compound integrity.

GHS Hazard Information

| Pictogram | Class | Hazard Statement |

| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315/H319: Causes skin and serious eye irritation.[7][8] H335: May cause respiratory irritation.[9] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

-

Storage: Store the container tightly sealed in a dry and cool place (2-8°C) under an inert atmosphere. Boronic acids can undergo dehydration to form boroxines, especially when exposed to heat or moisture; proper storage minimizes this degradation pathway.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

-

Conclusion

This compound stands out as a highly functionalized and versatile building block. Its unique combination of a reactive boronic acid handle, a property-enhancing trifluoromethyl group, and a synthetically adaptable cyano group makes it an invaluable tool for chemists in both academic and industrial research. A thorough understanding of its properties, synthetic routes, and reaction protocols, coupled with stringent adherence to safety guidelines, will continue to facilitate its use in the creation of advanced materials and the next generation of therapeutic agents.

References

-

Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet. Retrieved from [Link]

-

Molecules. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]

-

Molecules. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

- Google Patents. (n.d.). JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative.

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Trifluoromethylphenylboronic Acid in Pharmaceutical Intermediate Chemistry. Retrieved from [Link]

-

PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Molecules. (2019). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 6. jelsciences.com [jelsciences.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 1423-27-4|(2-Trifluoromethyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 10. ruixibiotech.com [ruixibiotech.com]

Physical form and storage of 2-Cyano-5-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide to the Physical Form and Storage of 2-Cyano-5-(trifluoromethyl)phenylboronic acid

Introduction: The Role and Sensitivity of a Key Building Block

This compound is a highly valuable reagent in modern organic synthesis. Its unique structure, featuring both a cyano and a trifluoromethyl group, imparts specific electronic properties that make it an important building block, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] These electron-withdrawing groups significantly influence the reactivity of the boronic acid moiety, making it a versatile partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

However, the utility of this and other arylboronic acids is intrinsically linked to their chemical integrity. Boronic acids are a class of compounds susceptible to several decomposition pathways that can compromise experimental outcomes, reduce yields, and introduce impurities.[2][3] Therefore, a deep understanding of the physical properties and the meticulous application of appropriate storage and handling protocols are not merely procedural formalities; they are prerequisites for reliable and reproducible research. This guide provides an in-depth examination of the physical form, stability, and optimal storage conditions for this compound, grounded in the fundamental chemistry of organoboron compounds.

Part 1: Physicochemical and Safety Profile

A precise understanding of a reagent's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 1375110-43-2 | [4] |

| Molecular Formula | C8H5BF3NO2 | |

| Molecular Weight | 214.94 g/mol | |

| Physical Form | Solid | |

| Purity | ≥98% (Typical) | |

| Chemical Nature | Lewis Acid | [5][6] |

GHS Safety and Hazard Information

It is imperative to handle this compound with appropriate care, adhering to established safety protocols.

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Precautionary Measures:

Part 2: Chemical Stability and Decomposition Pathways

The efficacy of this compound is contingent on its stability. Like most arylboronic acids, it is susceptible to three primary decomposition pathways, particularly under suboptimal storage or handling conditions.

-

Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by moisture, and can be accelerated under acidic or basic conditions.[2][3] For this specific compound, protodeboronation would result in the formation of 2-cyano-5-(trifluoromethyl)benzene, an impurity that can complicate subsequent reactions and purification steps.

-

Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the boronic acid, yielding the corresponding phenol (2-cyano-5-(trifluoromethyl)phenol). This side reaction consumes the active reagent and introduces phenolic impurities.[2]

-

Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride called a boroxine. Three molecules of the boronic acid lose three molecules of water to form this stable six-membered ring. While this process reduces the amount of the active monomeric acid available for reaction, it is typically a reversible process. The addition of water during the reaction setup can often hydrolyze the boroxine back to the desired boronic acid.[2][6]

Part 3: Core Directive on Storage and Handling

To mitigate the decomposition pathways described above and ensure the long-term viability and reactivity of this compound, the following protocols must be strictly followed.

Long-Term Archival Storage

The primary objective of long-term storage is to create an environment that minimizes exposure to water, oxygen, and heat.

-

Temperature: The compound should be stored under refrigeration at 2-8°C . This temperature range slows down the rates of all potential decomposition reactions. While some boronic acids may benefit from freezer storage, the manufacturer's specification should be prioritized.

-

Atmosphere: Storage under an inert atmosphere is critical.[11] The original container should be backfilled with a dry, inert gas such as argon or nitrogen before sealing. This displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis-driven protodeboronation.

-

Container: The reagent must be kept in a tightly sealed container to prevent ingress of moisture and air.[10][11] The container material should be inert; typically, amber glass or high-density polyethylene (HDPE) bottles are used.

-

Environment: Store in a dry, dark location. Light is not a primary concern for this specific compound, but keeping it in the dark is good general practice for all chemical reagents.

Protocol for In-Use Handling and Aliquoting

Proper handling during experimental use is as crucial as long-term storage.

-

Preparation: Before opening, allow the container to warm to ambient temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.

-

Inert Environment: If possible, handle the solid inside a glovebox or glove bag with a dry, inert atmosphere.

-

Rapid Weighing: If a glovebox is unavailable, open the container in a fume hood, quickly weigh the desired amount of the solid, and immediately and securely reseal the main container. Minimize the time the bulk material is exposed to the laboratory atmosphere.

-

Incompatible Materials: Keep the compound away from strong oxidizing agents and strong bases, as these can accelerate decomposition.[8][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat, to prevent skin contact, eye exposure, or inhalation.[7][10]

Part 4: Experimental Workflow Example: Preparation for Suzuki Coupling

This section outlines a standard protocol for preparing this compound for a typical Suzuki-Miyaura cross-coupling reaction, integrating the best handling practices.

Step-by-Step Methodology

-

Equilibration: Remove the container of this compound from the 2-8°C refrigerator and place it in a desiccator for at least 30 minutes to allow it to reach room temperature.

-

Flask Preparation: Take a clean, dry reaction flask equipped with a magnetic stir bar and purge it with a stream of inert gas (argon or nitrogen) for several minutes.

-

Reagent Addition: Briefly remove the septum or cap from the reaction flask. Quickly weigh the required amount of the boronic acid and add it to the flask, followed by the aryl halide coupling partner and the chosen base (e.g., K2CO3, Cs2CO3).

-

Solvent Addition: Add the reaction solvent (e.g., dioxane, toluene, DMF) via syringe.

-

Degassing: Reseal the flask and sparge the solution with the inert gas for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)).

-

Reaction Initiation: Place the sealed flask in a heating block or oil bath set to the desired reaction temperature and begin stirring.

By adhering to this workflow, the researcher ensures that the boronic acid is protected from atmospheric degradation right up to the point of reaction, maximizing the potential for a successful and high-yielding transformation.

References

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity . National Center for Biotechnology Information (PMC). [Link]

-

Materials Safety Data Sheet . Kamulin Biotech Co. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity . MDPI. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs . Organic Process Research & Development. [Link]

-

Arylboronic acid or boronate synthesis . Organic Chemistry Portal. [Link]

-

Boronic acid . Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. This compound | 1375110-43-2 [chemicalbook.com]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling and Application of 2-Cyano-5-(trifluoromethyl)phenylboronic Acid

Introduction: A Versatile Reagent in Modern Synthesis

2-Cyano-5-(trifluoromethyl)phenylboronic acid is a sophisticated building block of significant interest to the pharmaceutical and agrochemical industries. Its unique trifluoromethyl and cyano-substituted phenyl ring structure allows for the introduction of these valuable moieties into complex organic molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1][2] This guide provides a comprehensive overview of the critical safety and handling protocols for this compound, ensuring its effective and safe utilization in research and development.

Hazard Identification and Risk Assessment: A Multifaceted Profile

The safe handling of any chemical begins with a thorough understanding of its potential hazards. This compound presents a multifaceted risk profile, stemming from its constituent functional groups: the boronic acid, the trifluoromethyl group, and the cyano group.

1.1. Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₅BF₃NO₂ | [3] |

| Molecular Weight | 215.94 g/mol | N/A |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not explicitly available for this specific isomer; related compounds have melting points ranging from 111-220 °C. | [4] |

| Solubility | Soluble in organic solvents such as methanol. | |

| Stability | Stable under recommended storage conditions. May be air and moisture sensitive. | [5] |

1.2. Toxicological Profile

While specific toxicological data for this compound is limited, the hazards can be inferred from its structural components.

-

Oral Toxicity: Phenylboronic acids, in general, are classified as harmful if swallowed.[6] The presence of the cyano group significantly increases this risk.

-

Skin and Eye Irritation: Like many boronic acids, this compound is expected to cause skin and eye irritation.[7]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7]

-

Hazards of the Cyano Group: Cyanide-containing compounds can be highly toxic if inhaled, absorbed through the skin, or ingested. They can react with acids to produce highly toxic hydrogen cyanide gas.[8]

-

Hazards of the Trifluoromethyl Group: While the trifluoromethyl group is generally considered to be of low direct toxicity, the metabolism of some fluorinated compounds can release fluoride ions, which may have long-term health effects.[9][10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

2.1. Engineering Controls

-

Fume Hood: All manipulations of this compound, especially weighing and transfers of the solid, should be conducted in a certified chemical fume hood to prevent inhalation of dust.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[11]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical for the safe handling of this reagent.

-

Eye Protection: Chemical safety goggles are required at all times.[12]

-

Hand Protection: Wear nitrile gloves to protect against skin contact. For extended handling or in case of a spill, consider double-gloving.[8]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned to its full length.[8]

-

Respiratory Protection: For situations with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary.[13]

Safe Handling and Storage: Preserving Integrity and Preventing Incidents

Proper handling and storage procedures are paramount to maintaining the chemical's integrity and preventing accidental exposure or reactions.

3.1. Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Inert Atmosphere: For prolonged storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[5]

-

Grounding: When transferring large quantities of the solid, ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[14]

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5]

3.2. Storage

-

Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[15]

-

Temperature: Refrigeration may be recommended to maintain long-term stability.[16]

-

Segregation: Store separately from incompatible materials, particularly acids, which could react with the cyano group to produce hydrogen cyanide gas.[15]

Experimental Protocol: Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[17][18]

4.1. Step-by-Step Methodology

-

Reaction Setup: In a chemical fume hood, add the aryl halide, this compound (typically 1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄) to an oven-dried flask equipped with a magnetic stir bar.

-

Solvent and Base Addition: Add the appropriate solvent (e.g., toluene, dioxane, or a mixture with water) and a base (e.g., aqueous sodium carbonate or potassium phosphate).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water or brine. The organic layer is then dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel.[19]

4.2. Workflow Diagram

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

-

Spill Response:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

-

Waste Disposal: Environmental Responsibility

All waste containing this compound should be handled as hazardous waste.

-

Collection: Collect waste in clearly labeled, sealed containers.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[16] Boronic acid waste can sometimes be treated to remove the boron before final disposal.[20][21]

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a powerful tool in the arsenal of the modern synthetic chemist. By adhering to the principles of rigorous hazard assessment, diligent use of engineering controls and personal protective equipment, and meticulous handling and disposal practices, researchers can harness the full potential of this reagent while ensuring a safe and responsible laboratory environment.

References

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Semantic Scholar. [Link]Phenylboronic-Acids%3A-Structures%2C-Gozdalik-Kupniewska/44585c5750d5e1867160913809633e7907577e92)

-

Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

-

SAFETY DATA SHEET. (2025). MilliporeSigma. [Link]

-

ICSC 0577 - TRIFLUOROMETHANE. International Chemical Safety Cards (ICSCs). [Link]

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. (2025). Techemdry. [Link]

- Process for purification of boronic acid and its derivatives.

-

Lab Safety Guideline: Cyanide. Harvard University Environmental Health & Safety. [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

-

The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]

-

Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds. (2019). Industrial & Engineering Chemistry Research. [Link]

-

How to Store Boric Acid. Lab Alley. [Link]

-

Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

-

GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central. [Link]

-

The Dark Side of Fluorine. (2019). PMC - NIH. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2012). PMC - NIH. [Link]

-

Can I remove boronic acid using Work up process?. (2016). ResearchGate. [Link]

-

The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. (2024). Chimia. [Link]

-

Materials Safety Data Sheet. KamulininBiotechco.ltd. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]

-

CYANIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Boronic acid. Wikipedia. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PMC - NIH. [Link]

-

Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. [Link]

-

2-Fluorophenylboronic acid. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(三氟甲基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ruixibiotech.com [ruixibiotech.com]

- 12. nj.gov [nj.gov]

- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. lsuhsc.edu [lsuhsc.edu]

- 16. fishersci.com [fishersci.com]

- 17. mdpi.com [mdpi.com]

- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. silicycle.com [silicycle.com]

- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract